
7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 7th position, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide typically involves the bromination of isoquinoline derivatives followed by the introduction of methoxy and methyl groups. The specific synthetic routes and reaction conditions can vary, but a common approach includes:
Bromination: The isoquinoline derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation and Methylation: The brominated intermediate is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups, respectively. These reactions often require the use of reagents such as sodium methoxide and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
7-Bromoisoquinoline: Lacks the methoxy and methyl groups, making it less versatile in certain reactions.
N-Methoxy-N-methylisoquinoline-3-carboxamide: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
7-Methoxy-N-methylisoquinoline-3-carboxamide: Lacks the bromine atom and has a different substitution pattern.
Uniqueness
7-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide is unique due to the presence of both the bromine atom and the methoxy and methyl groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
7-bromo-N-methoxy-N-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-15(17-2)12(16)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,1-2H3 |
InChI Key |
QRKSJTTWGYPIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=C2C=C(C=CC2=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
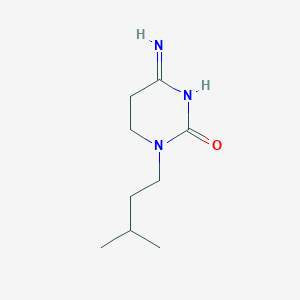
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
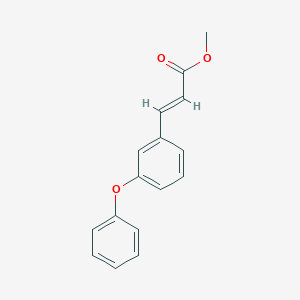
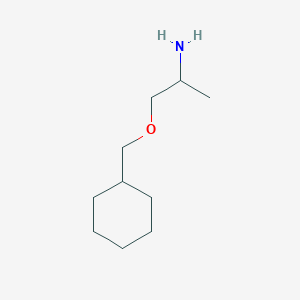
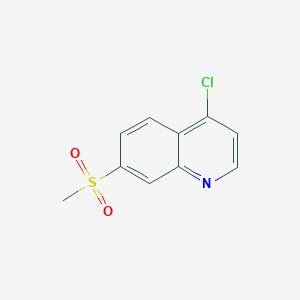
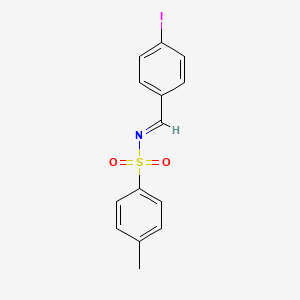
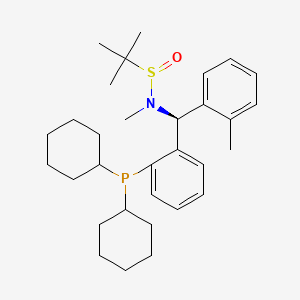
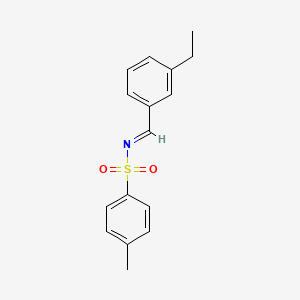
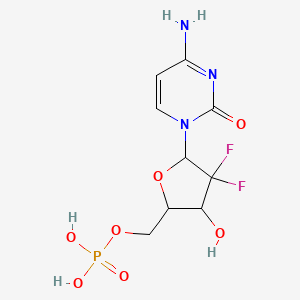
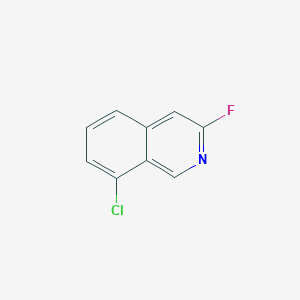
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
